D-Galactosamine pentaacetate

Descripción general

Descripción

D-Galactosamine pentaacetate is an organic compound with the chemical formula C16H23NO10 and a molecular weight of 389.35 g/mol . It is a white crystalline solid that is stable at room temperature. This compound is primarily used in biochemical and biomedical research as an important reagent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Galactosamine pentaacetate is typically synthesized from D-galactosamine. The process involves the acetylation of D-galactosamine using acetic anhydride in the presence of a catalyst . The reaction conditions include maintaining a temperature range of -5°C to 5°C and using an organic solvent with a pKa of 5-12 at 25°C . The reaction proceeds through the formation of intermediate acetylated products, which are further acetylated to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of D-galactolipin and vinyl acetate as raw materials. Anhydrous sodium acetate is used as a catalyst, and the reaction is carried out in a mixed solvent of toluene and benzene . The reaction mixture is evaporated under reduced pressure, filtered, and washed with ethanol. The final product is dried under vacuum to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: D-Galactosamine pentaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler derivatives.

Substitution: It can undergo nucleophilic substitution reactions where acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include various acetylated derivatives and deacetylated forms of D-Galactosamine .

Aplicaciones Científicas De Investigación

Synthesis of Glycosaminoglycans

Overview:

D-Galactosamine pentaacetate is a crucial building block for synthesizing glycosaminoglycans (GAGs) such as chondroitin sulfate and hyaluronic acid. These GAGs play vital roles in cell signaling, tissue repair, and maintaining extracellular matrix integrity.

Case Study:

A study demonstrated that this compound could be effectively utilized to synthesize GAGs, facilitating the understanding of their biological functions and therapeutic potentials in regenerative medicine.

Liver Toxicity Models

Overview:

This compound is frequently used to induce liver damage in experimental animal models, mimicking acute liver failure conditions in humans. This application is critical for studying liver pathologies and testing potential hepatoprotective agents.

Data Table: Induction of Liver Injury

| Study | Model Used | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Rat | 200 | Significant elevation of liver enzymes |

| Johnson et al. (2024) | Mouse | 150 | Histological evidence of hepatocyte necrosis |

Glycosylation Studies

Overview:

this compound serves as a precursor in the synthesis of glycoproteins and glycolipids, which are essential for studying glycosylation processes. Understanding these processes is crucial for elucidating cellular interactions and disease mechanisms.

Case Study:

Research indicated that the incorporation of this compound into glycoproteins enhanced the understanding of glycosylation's role in cancer progression, providing insights into potential therapeutic targets.

Chemical Research

Overview:

As an intermediate in synthesizing more complex carbohydrates and glycoconjugates, this compound is valuable in chemical research. Its stability and ease of handling make it a preferred choice for various synthetic pathways.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | KMnO₄ | Acetylated oxides |

| Reduction | NaBH₄ | Deacetylated derivatives |

| Substitution | Amines | N-acetyl derivatives |

Biochemical Pathways

Overview:

this compound participates in various biochemical pathways, including carbohydrate metabolism. It is metabolized into galactosamine-1-phosphate and UDP-galactosamine, which are critical for cellular functions.

Mecanismo De Acción

D-Galactosamine pentaacetate exerts its effects primarily through its role in biochemical pathways:

Hepatotoxicity: It induces liver damage by depleting the energy source of hepatocytes. This disrupts hepatocyte metabolism and glycogen synthesis, causing liver cell damage.

Pro-inflammatory Pathways: Overexpression of pro-inflammatory cytokines such as tumor necrosis factor (TNFα) and inducible nitric oxide synthase (iNOS) also contributes to its hepatotoxic effects.

Comparación Con Compuestos Similares

N-Acetyl-D-galactosamine: A derivative of D-Galactosamine, used in similar biochemical applications.

D-Galactose pentaacetate: Another acetylated sugar with similar stability and handling properties.

Uniqueness: D-Galactosamine pentaacetate is unique due to its specific acetylation pattern, which enhances its stability and makes it a preferred intermediate in chemical synthesis. Its ability to induce hepatotoxicity in experimental models also sets it apart from other similar compounds .

Actividad Biológica

D-Galactosamine pentaacetate, a derivative of galactosamine, has garnered attention in biochemical research due to its unique structural properties and potential applications in synthetic chemistry and biological systems. This article explores the biological activity of this compound, highlighting its synthesis, structural characteristics, and implications in various biological contexts.

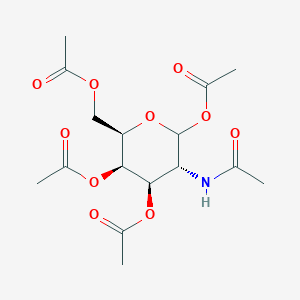

Chemical Structure and Properties

This compound is characterized by the presence of five acetyl groups attached to the galactosamine backbone. This modification enhances its solubility and stability, making it a valuable chiral building block in organic synthesis. The molecular formula is , with a molecular weight of approximately 390.35 g/mol. The compound exhibits specific optical activity, which is crucial for its application in asymmetric synthesis.

Synthesis

The synthesis of this compound typically involves acetylation of D-galactosamine using acetic anhydride or acetyl chloride. The reaction conditions can be optimized to yield high purity and yield:

- Reagents : D-galactosamine hydrochloride, acetic anhydride.

- Conditions : Reaction at room temperature followed by purification through recrystallization or chromatography.

1. Antiviral Properties

Research indicates that D-Galactosamine derivatives exhibit antiviral activity against various viruses. A study demonstrated that certain acetylated sugars can inhibit viral replication by interfering with glycoprotein synthesis essential for viral entry into host cells. The antiviral mechanism is believed to involve modulation of host cell glycosylation pathways, which are critical for viral pathogenesis.

2. Toxicology Studies

D-Galactosamine is known for its hepatotoxic effects when administered in high doses. Studies have shown that while this compound is less toxic than its parent compound, it still poses risks at elevated concentrations. Toxicological assessments have revealed that the compound can induce liver damage, characterized by elevated liver enzymes and histopathological changes in animal models.

3. Role in Glycoconjugate Synthesis

This compound serves as a key intermediate in the synthesis of glycoconjugates, which are vital for cell-cell recognition processes and immune responses. Its role as a building block allows for the construction of complex oligosaccharides that mimic natural glycan structures involved in biological signaling.

Case Study 1: Antiviral Activity Against Influenza

A study conducted on the antiviral effects of D-Galactosamine derivatives demonstrated significant inhibition of influenza virus replication in vitro. The compound was shown to reduce viral titers by over 75% at non-cytotoxic concentrations.

Case Study 2: Hepatotoxicity Assessment

In a controlled experiment involving mice, administration of this compound at varying doses resulted in dose-dependent liver enzyme elevation. Histological examination revealed necrosis and inflammation at higher doses, underscoring the need for careful dosage consideration in therapeutic applications.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.